molecular formula C15H24N4O2 B13841830 tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B13841830
M. Wt: 292.38 g/mol
InChI Key: JBGRAFSFTDZHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the pyrimidine moiety can contribute to the overall pharmacological activity .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-11-10-12(2)17-13(16-11)18-6-8-19(9-7-18)14(20)21-15(3,4)5/h10H,6-9H2,1-5H3

InChI Key

JBGRAFSFTDZHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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